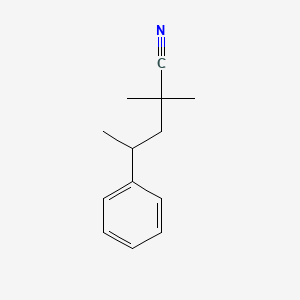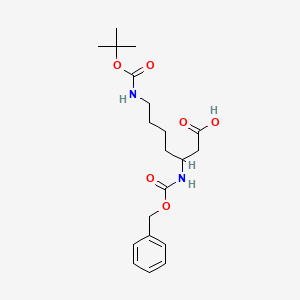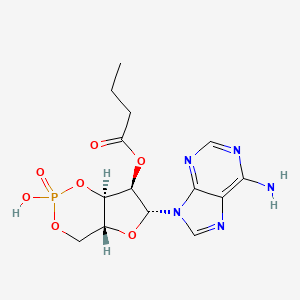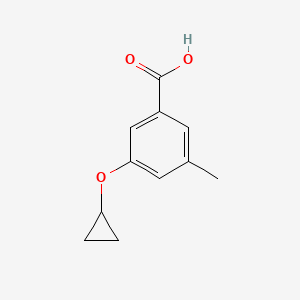
2,2-Dimethyl-4-phenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- is an organic compound with the molecular formula C13H17N. It is also known by its IUPAC name, 2,2-dimethyl-4-phenylpentanenitrile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- typically involves the reaction of benzyl chloride with isobutyronitrile in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, where the benzyl chloride reacts with the isobutyronitrile to form the desired product .
Industrial Production Methods
Industrial production of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form carboxylic acids, which can further participate in various biochemical pathways. The aromatic ring can interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- can be compared with other similar compounds such as:
Benzyl cyanide: Similar structure but lacks the alpha,alpha,gamma-trimethyl substitution.
Phenylacetonitrile: Similar structure but with a different substitution pattern.
2,2-dimethyl-4-phenylbutanenitrile: Similar structure but with different positional isomerism.
The uniqueness of Benzenebutanenitrile,alpha,alpha,gamma-trimethyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
75490-39-0 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2,2-dimethyl-4-phenylpentanenitrile |
InChI |
InChI=1S/C13H17N/c1-11(9-13(2,3)10-14)12-7-5-4-6-8-12/h4-8,11H,9H2,1-3H3 |
InChI Key |
GWCCFAFCQHECBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C)(C)C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)


![1-[6-Hydroxy-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone](/img/structure/B12093714.png)


![azane;[3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B12093730.png)
![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
![5-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B12093740.png)

![1-Methoxy-8-aMino-6H-dibenzo[b,d]pyran-6-one](/img/structure/B12093750.png)

